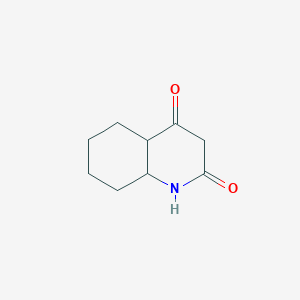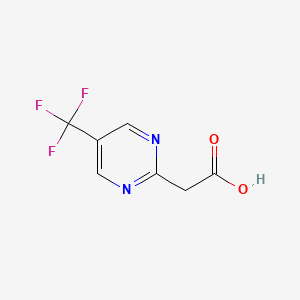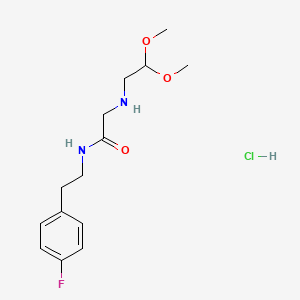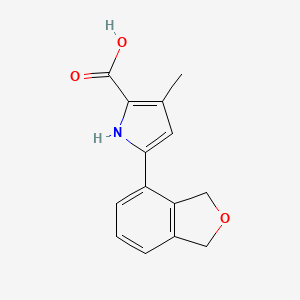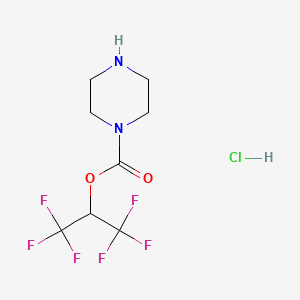
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound’s structure includes a piperazine ring, a carboxylate group, and a hexafluoropropan-2-yl moiety, contributing to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride typically involves the reaction of hexafluoropropanol with piperazine and a carboxylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the hexafluoropropan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hexafluoropropan-2-yl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperazine ring can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used as a solvent and reagent in organic synthesis.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in peptide synthesis and chromatography.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate hydrochloride is unique due to its combination of a fluorinated moiety and a piperazine ring. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H11ClF6N2O2 |
|---|---|
Molecular Weight |
316.63 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10F6N2O2.ClH/c9-7(10,11)5(8(12,13)14)18-6(17)16-3-1-15-2-4-16;/h5,15H,1-4H2;1H |
InChI Key |
WVHGQHDYVRSWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)OC(C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


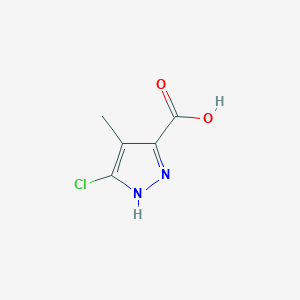
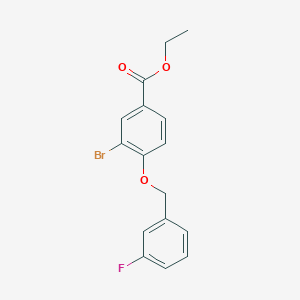

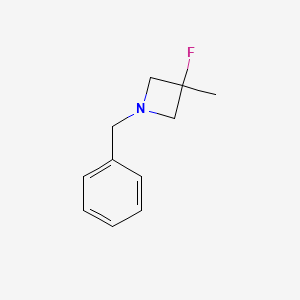

![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)


